
(5-Methoxy-1-benzofuran-2-yl)methanol
Übersicht
Beschreibung
(5-Methoxy-1-benzofuran-2-yl)methanol, also known as MBMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. MBMF belongs to the class of benzofuran derivatives and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans exhibit cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Synthesis of Anticancer Compounds
Microwave-assisted synthesis (MWI) has been utilized to obtain benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds. These compounds have demonstrated anticancer activity against human ovarian cancer cell lines .
Structure–Activity Relationship Studies
Benzofuran derivatives have been part of structure–activity relationship (SAR) studies to understand their potential as anticancer agents. In vivo testing using murine lung cancer models showed significant activity by reducing metastatic lesions without affecting body weight or vital organ size .
Hybrid Derivative Testing
Hybrid derivatives containing benzofuran units have been tested for their viability and proliferation rates against human breast cancer cells through MTT assays .
Characterization and Anticancer Activity
New benzofuran derivatives have been synthesized and characterized for their anticancer activity against breast and lung cancer cell lines .
Natural Product Synthesis
Benzofuran rings are present in various natural products with biological potencies. Synthetic approaches to these natural products highlight the importance of benzofuran structures in medicinal chemistry .
Wirkmechanismus
Target of Action
Benzofuran compounds, such as (5-Methoxy-1-benzofuran-2-yl)methanol, are ubiquitous in nature and have been shown to have strong biological activities . They have been found to interact with various targets, including cancer cells , bacteria , and viruses . The primary targets of these compounds are often proteins or enzymes involved in critical biological processes .
Mode of Action
The interaction of (5-Methoxy-1-benzofuran-2-yl)methanol with its targets can result in a variety of changes. For instance, when interacting with cancer cells, these compounds can inhibit cell growth . When interacting with bacteria, they can disrupt essential bacterial processes, leading to potent antibacterial activity .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of pathways, including those involved in cell growth, oxidative stress, and viral replication .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
The molecular and cellular effects of (5-Methoxy-1-benzofuran-2-yl)methanol’s action can be quite diverse, depending on the specific target. For example, in cancer cells, these compounds can inhibit cell growth . In bacteria, they can disrupt essential processes, leading to cell death .
Eigenschaften
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGZJYZILIDGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569340 | |
| Record name | (5-Methoxy-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-1-benzofuran-2-yl)methanol | |
CAS RN |
37603-26-2 | |
| Record name | 5-Methoxy-2-benzofuranmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37603-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methoxy-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


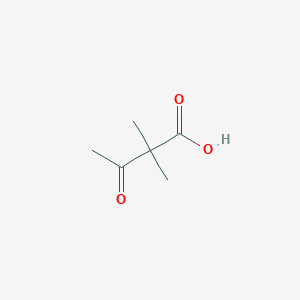

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]](/img/structure/B1610910.png)
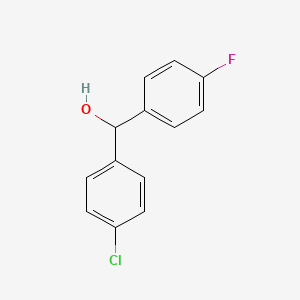
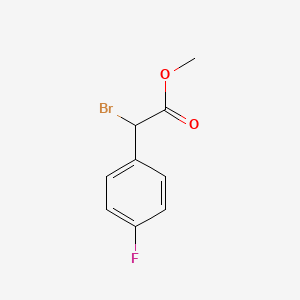
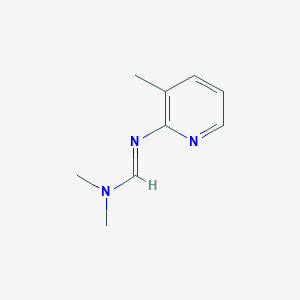


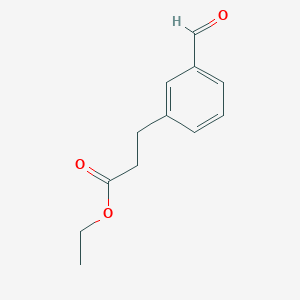
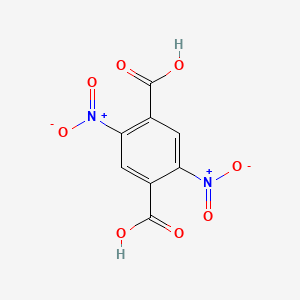
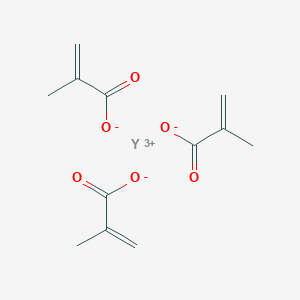
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
![Dibenzo[c,h]acridine-2,12-dicarbaldehyde](/img/structure/B1610923.png)